Molecular Architecture, Reactivity, and Pharmacological Profiling of 5-Vinylfurfuryl Alcohol
Molecular Architecture, Reactivity, and Pharmacological Profiling of 5-Vinylfurfuryl Alcohol
Executive Summary
In the fields of natural product synthesis, flavor chemistry, and neuropharmacology, 5-vinylfurfuryl alcohol —universally recognized in industrial and pharmacological contexts as furanoid linalool oxide or tetrahydro-α,α,5-trimethyl-5-vinylfurfuryl alcohol—represents a critical monoterpene derivative. Naturally occurring in the essential oils of Coriandrum sativum, Lavandula angustifolia, and Camellia sinensis, this compound is a downstream product of linalool oxidation.
This whitepaper provides an in-depth technical analysis of the molecular structure, regioselective synthesis, and emerging pharmacological applications of 5-vinylfurfuryl alcohol. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between fundamental chemical reactivity and applied neuropharmacology.
Molecular Architecture & Stereochemistry
The molecular framework of 5-vinylfurfuryl alcohol (C₁₀H₁₈O₂) is defined by a central tetrahydrofuran (THF) ring. The architecture is characterized by two highly substituted stereocenters at the C2 and C5 positions of the furan ring:
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C5 Position: Harbors a methyl group and the defining vinyl (ethenyl) group .
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C2 Position: Features a 2-hydroxypropan-2-yl (hydroxyisopropyl) moiety.
Because of the two chiral centers, the molecule exists as a pair of diastereomers: cis-furanoid and trans-furanoid linalool oxide. The spatial orientation of the bulky hydroxyisopropyl group relative to the vinyl group dictates the molecule's binding affinity to biological receptors and its olfactory profile.
Physicochemical Properties
The following table summarizes the validated physicochemical parameters of the compound, critical for analytical tracking and formulation[1].
| Parameter | Validated Data |
| IUPAC Name | 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol |
| Industry Synonyms | 5-vinylfurfuryl alcohol; Furanoid Linalool Oxide |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | 58°C (at 13 mmHg) |
| Specific Gravity | 0.874 – 0.878 |
| Refractive Index | 1.449 – 1.454 |
| JECFA Number | 1454 (cis) / 1455 (mixture) |
Chemical Reactivity & Mechanistic Pathways
The synthesis of 5-vinylfurfuryl alcohol from linalool is a masterclass in regioselectivity and kinetic control. The transformation mimics the plant biosynthetic pathway, relying on a two-step epoxidation-cyclization cascade.
Causality of Reagent Selection:
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Regioselective Epoxidation: Linalool possesses two double bonds: a terminal vinyl group (C1-C2) and a trisubstituted alkene (C6-C7). Because the trisubstituted alkene is significantly more electron-rich, an electrophilic peroxyacid like m-chloroperbenzoic acid (m-CPBA) will selectively attack it. This leaves the terminal vinyl group completely intact, forming 6,7-epoxylinalool[2].
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Kinetic Cyclization: The addition of a catalytic strong acid, such as p-toluenesulfonic acid (PTSA), protonates the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. The C3 hydroxyl group then acts as an internal nucleophile. According to Baldwin's rules, the 5-exo-tet ring closure (forming the 5-membered furanoid ring) is kinetically favored over the 6-endo-tet closure (forming the 6-membered pyranoid ring). This kinetic preference reliably yields an ~81:19 ratio of 5-vinylfurfuryl alcohol to its pyranoid isomer[3].
Caption: Regioselective synthesis pathway of 5-vinylfurfuryl alcohol from linalool.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure high scientific integrity, the following protocol is designed as a self-validating system . By integrating Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) at specific checkpoints, researchers can verify the mechanistic progression without proceeding blindly to the next step.
Step-by-Step Methodology
Phase 1: Epoxidation
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Preparation: Dissolve 25 g (162 mmol) of (-)-(R)-linalool in 150 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the system to 0 °C using an ice bath to prevent thermal degradation of the impending epoxide.
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Reagent Addition: Slowly add 1.05 equivalents of m-CPBA in small portions under vigorous magnetic stirring.
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Validation Checkpoint 1 (TLC): After 2 hours, run a TLC (Eluent: 8:2 Hexane/Ethyl Acetate). The disappearance of the linalool spot (R_f ~ 0.5) and the emergence of a new, lower-mobility spot (R_f ~ 0.35) confirms the complete formation of 6,7-epoxylinalool. Do not proceed if the linalool spot persists.
Phase 2: Intramolecular Cyclization 4. Catalysis: Without isolating the epoxide (one-pot approach), add 1.0 g (5.2 mmol) of p-toluenesulfonic acid (PTSA) directly to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. 5. Validation Checkpoint 2 (TLC): Run a second TLC. The epoxide spot will vanish, replaced by a cluster of spots (R_f ~ 0.3 - 0.4) representing the furanoid and pyranoid isomers. 6. Quenching & Extraction: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted peroxides, followed by saturated NaHCO₃ to neutralize the PTSA. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.
Phase 3: Separation and Analytical Validation 7. Chromatography: Separate the furanoid isomers (5-vinylfurfuryl alcohol) from the pyranoid isomers using silica gel column chromatography. 8. Validation Checkpoint 3 (GC-MS): Inject the purified fractions into a GC-MS. 5-vinylfurfuryl alcohol will elute before the pyranoid isomers due to its lower boiling point and more compact 5-membered ring structure. The mass spectrum will show a distinct molecular ion peak at m/z 170.
Pharmacological Applications & Neuroactivity
Beyond its established role as a flavoring agent, 5-vinylfurfuryl alcohol has garnered significant attention in drug development for its neuroactive properties.
Antinociceptive and Anticonvulsant Potential
In vivo murine models have demonstrated that 5-vinylfurfuryl alcohol possesses potent antinociceptive (pain-blocking) and anticonvulsant capabilities. When administered intraperitoneally, the compound significantly increases the latency to first seizure onset in pentylenetetrazol (PTZ)-induced seizure models and reduces the duration of tonic seizures in Maximum Electroshock (MES) tests[4].
Crucially, the compound exhibits an excellent safety profile. The LD₅₀ in mice is approximately 721 mg/kg, indicating a wide therapeutic index with no observed impairment of motor coordination at effective doses[4].
Mechanism of Action: GABA_A Receptor Modulation
The anticonvulsant causality is rooted in the compound's interaction with the central nervous system. 5-vinylfurfuryl alcohol acts as a positive allosteric modulator at inhibitory GABA_A receptors. By binding to the receptor complex, it potentiates GABAergic responses, leading to an increased influx of chloride (Cl⁻) ions. This hyperpolarizes the neuronal membrane, effectively raising the threshold required for action potential firing and suppressing seizure propagation[5].
Caption: Neuromodulatory mechanism of 5-vinylfurfuryl alcohol via GABA_A receptors.
References
- Food and Agriculture Organization of the United Nations (FAO).Online Edition: "Specifications for Flavourings" - 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran.
- Semantic Scholar.A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide.
- BenchChem.Protocol for the Stereospecific Synthesis of Linalool Oxides via Epoxidation and Cyclization.
- Taylor & Francis Online.Antinociceptive and anticonvulsant effects of the monoterpene linalool oxide.
- Frontiers in Chemistry.Metabolic Products of Linalool and Modulation of GABAA Receptors.
